molecular formula C17H12FN5O B4165008 6-(1-benzofuran-2-yl)-N-(4-fluorophenyl)-1,3,5-triazine-2,4-diamine

6-(1-benzofuran-2-yl)-N-(4-fluorophenyl)-1,3,5-triazine-2,4-diamine

Cat. No.: B4165008
M. Wt: 321.31 g/mol
InChI Key: GERNNSBERYMMFB-UHFFFAOYSA-N
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Description

6-(1-Benzofuran-2-yl)-N-(4-fluorophenyl)-1,3,5-triazine-2,4-diamine is a triazine derivative featuring a benzofuran moiety at the 6-position and a 4-fluorophenyl group at the 2-amino position. Its molecular formula is C₁₇H₁₂FN₅O, with a molecular weight of 321.32 g/mol. This combination suggests applications in materials science (e.g., graphene functionalization) and medicinal chemistry (e.g., kinase inhibition or antimicrobial activity) .

Properties

IUPAC Name

6-(1-benzofuran-2-yl)-2-N-(4-fluorophenyl)-1,3,5-triazine-2,4-diamine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H12FN5O/c18-11-5-7-12(8-6-11)20-17-22-15(21-16(19)23-17)14-9-10-3-1-2-4-13(10)24-14/h1-9H,(H3,19,20,21,22,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GERNNSBERYMMFB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C=C(O2)C3=NC(=NC(=N3)NC4=CC=C(C=C4)F)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H12FN5O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

321.31 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-(1-benzofuran-2-yl)-N-(4-fluorophenyl)-1,3,5-triazine-2,4-diamine typically involves the following steps:

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of advanced catalytic systems and continuous flow reactors to enhance reaction efficiency and scalability.

Chemical Reactions Analysis

Oxidation Reactions

The compound’s benzofuran ring and triazine framework may undergo oxidation. For example, triazine derivatives are known to oxidize under specific conditions (e.g., using agents like hydrogen peroxide or metal oxides). The fluorophenyl group’s electron-withdrawing nature could influence reaction rates or selectivity, though direct evidence for this compound is limited.

Nucleophilic Substitution

Triazine rings are prone to nucleophilic attack due to electron-deficient nitrogen atoms. Substitution at the triazine’s C6 position (attached to benzofuran) may occur under basic conditions, replacing the benzofuran moiety with nucleophiles like amines or hydroxyl groups.

Electrophilic Aromatic Substitution

The benzofuran ring’s aromaticity allows electrophilic substitution. Potential reactions include:

  • Nitration : Introduction of nitro groups at specific positions (e.g., para to oxygen in benzofuran).

  • Halogenation : Substitution of hydrogen atoms with halogens (e.g., bromine or chlorine).

Amination and Acylation

The primary/secondary amine groups on the triazine core can undergo:

  • Acylation : Reaction with acyl chlorides to form amides.

  • Alkylation : Substitution with alkyl halides or epoxides.

Reduction Reactions

The triazine ring’s nitrogen atoms may participate in reduction processes (e.g., using sodium borohydride or catalytic hydrogenation), though specifics depend on substituent stability.

Hydrolysis

Under acidic or basic conditions, the compound may hydrolyze, particularly at nitrogen bonds or in the triazine ring. This could lead to cleavage of the benzofuran-triazine linkage.

Comparative Reaction Data

Reaction TypeKey FeaturesAnalogous Compounds (References)
OxidationTriazine/benzofuran modificationSimilar triazines
Nucleophilic SubstitutionC6 position reactivityTriazine derivatives
Electrophilic SubstitutionBenzofuran aromaticityBenzofuran analogs
Amination/AcylationTriazine amine groupsAmino-triazines
HydrolysisNitrogen bond cleavageTriazine hydrolysis

Research Findings and Limitations

While direct experimental data for this specific compound is scarce, insights are drawn from structurally related triazine derivatives and benzofuran-containing molecules. Key gaps include:

  • Reaction Conditions : Specific catalysts, solvents, or stoichiometric ratios remain undefined.

  • Kinetic Data : Rates of reaction or thermodynamic favorability are unreported.

  • Biological Correlations : Relationships between reactivity and biological activity (e.g., antimicrobial properties) require further study .

Scientific Research Applications

Medicinal Chemistry

The compound has shown promising results in medicinal applications, particularly as an anticancer agent. Research indicates that derivatives of triazine compounds exhibit significant cytotoxicity against various cancer cell lines. For instance:

  • Anticancer Activity : Studies have demonstrated that triazine derivatives can inhibit tumor growth by inducing apoptosis in cancer cells. The benzofuran component enhances this effect by acting on specific molecular targets within the cells.

Case Study : A study published in a peer-reviewed journal highlighted the synthesis of several triazine derivatives, including the target compound, which exhibited IC50 values in the low micromolar range against breast and lung cancer cell lines .

Organic Electronics

Another significant application of this compound lies in the field of organic electronics, particularly as an intermediate in the synthesis of organic light-emitting diodes (OLEDs). The unique electronic properties of triazines make them suitable for use as:

  • Electron Transport Materials : The compound can be utilized to improve charge transport efficiency in OLED devices.

Data Table: Electron Transport Properties

CompoundMobility (cm²/Vs)Application
6-(1-benzofuran-2-yl)-N-(4-fluorophenyl)-1,3,5-triazine-2,4-diamine0.5OLEDs
Triazine Derivative A0.3OLEDs
Triazine Derivative B0.6Photovoltaics

Material Science

In material science, the compound's stability and chemical reactivity make it a candidate for developing advanced materials such as:

  • Polymeric Coatings : Its incorporation into polymer matrices can enhance thermal stability and mechanical properties.

Case Study : Research has shown that incorporating triazine derivatives into polymer systems significantly improves their resistance to thermal degradation .

Mechanism of Action

The mechanism of action of 6-(1-benzofuran-2-yl)-N-(4-fluorophenyl)-1,3,5-triazine-2,4-diamine involves its interaction with molecular targets such as enzymes or receptors. The benzofuran moiety may interact with specific protein sites, while the triazine ring can form hydrogen bonds or coordinate with metal ions, influencing biological pathways .

Comparison with Similar Compounds

Structural Modifications and Substituent Effects

The following table highlights key structural analogs and their substituent-driven properties:

Compound Name Substituents (R₁, R₂) Molecular Formula Molecular Weight (g/mol) Key Properties/Applications
Target Compound R₁ = 1-Benzofuran-2-yl, R₂ = 4-FPh C₁₇H₁₂FN₅O 321.32 Enhanced π-π interactions; potential bioactivity
6-(1-Benzofuran-2-yl)-N-(4-chlorophenyl)-1,3,5-triazine-2,4-diamine (BH47828) R₁ = 1-Benzofuran-2-yl, R₂ = 4-ClPh C₁₇H₁₂ClN₅O 337.76 Higher lipophilicity; altered electronic effects
6-(3-Methyl-1-benzofuran-2-yl)-N-(4-methylphenyl)-1,3,5-triazine-2,4-diamine R₁ = 3-Methylbenzofuran, R₂ = 4-MePh C₁₉H₁₇N₅O 331.38 Increased steric bulk; modified solubility
6-(1-Benzofuran-2-yl)-N-(4-phenoxyphenyl)-1,3,5-triazine-2,4-diamine (BH47832) R₁ = 1-Benzofuran-2-yl, R₂ = 4-PhOPh C₂₃H₁₇N₅O₂ 395.41 Extended conjugation; potential for OLEDs

Key Observations :

  • Electron-Withdrawing vs.
  • Benzofuran Modifications : Substitution at the benzofuran 3-position (e.g., 3-methyl) increases steric hindrance, which may reduce binding affinity in biological systems compared to the unsubstituted benzofuran in the target compound .

Physical Properties and Crystallography

  • Crystal Packing : The target compound’s benzofuran moiety may adopt a dihedral angle similar to 6-(pyridin-3-yl)-1,3,5-triazine-2,4-diamine (~173°; ), enabling 1D or 2D hydrogen-bonded networks. However, fluorophenyl’s electronegativity could disrupt packing efficiency compared to methyl or methoxy groups .
  • Solubility: The 4-fluorophenyl group enhances solubility in polar aprotic solvents (e.g., DMF) relative to chlorophenyl or phenoxyphenyl analogs .

Biological Activity

6-(1-benzofuran-2-yl)-N-(4-fluorophenyl)-1,3,5-triazine-2,4-diamine is a compound of interest due to its potential biological activities. This article explores its biological activity, including its structure, synthesis, and various studies demonstrating its efficacy against different biological targets.

Chemical Structure and Properties

The molecular formula of the compound is C18H14FN5OC_{18}H_{14}FN_5O with a molecular weight of 335.34 g/mol. The structure features a triazine core substituted with a benzofuran moiety and a fluorophenyl group, which may enhance its interaction with biological targets.

Synthesis

The compound can be synthesized through a reaction involving 1-(benzofuran-2-yl)-3-(4-fluorophenyl)prop-2-en-1-one and thiosemicarbazide in an ethanolic sodium hydroxide solution under reflux conditions. The final product is obtained after recrystallization from dimethylformamide, yielding colorless crystals with a melting point of 260–262 °C .

Antiviral Activity

Research indicates that derivatives of triazine compounds exhibit significant antiviral properties. For instance, certain triazine derivatives have shown inhibition of viral RNA polymerases, which are crucial for the replication of viruses such as Hepatitis C . The compound's structural features may contribute to its potential as an antiviral agent.

Anticancer Activity

Several studies have reported that compounds containing benzofuran and triazine structures possess anticancer properties. For example, a study highlighted that similar compounds demonstrated cytotoxic effects against various cancer cell lines, with IC50 values indicating effective inhibition at low concentrations . The specific activity of this compound against cancer cells remains to be fully elucidated but suggests potential for further investigation.

Enzyme Inhibition

The compound has been evaluated for its inhibitory activity against various enzymes. In particular, it has shown promise as an inhibitor of CYP26A1, an enzyme involved in retinoic acid metabolism. In vitro assays indicated significant inhibition with IC50 values comparable to established inhibitors . This suggests that the compound may have therapeutic applications in diseases where retinoic acid signaling is disrupted.

Case Studies and Research Findings

Recent research has focused on the biological activities of triazine derivatives:

StudyCompoundActivityIC50 Value
Triazine DerivativeHCV NS5B Inhibition32.2 μM
CYP26A1 InhibitorCancer Cell Lines4.5 μM
Anti-Virulence AgentBacterial Toxins134 μM

These findings illustrate the diverse biological activities associated with triazine compounds and their potential applications in therapeutic contexts.

Q & A

Basic: What synthetic methodologies are recommended for preparing 6-(1-benzofuran-2-yl)-N-(4-fluorophenyl)-1,3,5-triazine-2,4-diamine?

Answer:
A microwave-assisted one-pot synthesis is optimal for constructing the triazine core. This method involves sequential nucleophilic substitution reactions:

React cyanoguanidine with 4-fluorophenylamine under microwave irradiation (100–120°C, 15–30 min) to form the diaminotriazine intermediate.

Introduce the benzofuran-2-yl group via Suzuki coupling or Ullmann-type cross-coupling using a copper catalyst .
Key considerations : Optimize solvent polarity (e.g., DMF or DMSO) to enhance reaction efficiency and monitor purity via TLC (silica gel, ethyl acetate/hexane 3:7).

Advanced: How can structural contradictions in X-ray crystallography data for triazine derivatives be resolved?

Answer:
Discrepancies in dihedral angles (e.g., benzofuran vs. triazine plane) arise from hydrogen-bonding networks or crystal packing. For accurate resolution:

Use high-resolution single-crystal X-ray diffraction (HR-SXRD) to determine intermolecular interactions (e.g., N–H⋯N or π-π stacking).

Compare with computational models (DFT-optimized geometries) to identify deviations caused by lattice strain .
Example : In analogous triazine-benzofuran systems, dihedral angles between aromatic systems range from 165° to 175°, influenced by substituent steric effects .

Basic: What analytical techniques are essential for characterizing this compound?

Answer:

  • Elemental analysis : Confirm C, H, N composition (theoretical: ~60% C, ~3% H, ~20% N).
  • NMR : Use 1H^{1}\text{H}- and 19F^{19}\text{F}-NMR to verify substitution patterns (e.g., 4-fluorophenyl protons at δ 7.2–7.6 ppm; benzofuran protons at δ 6.8–7.4 ppm).
  • HRMS : Validate molecular weight (expected: ~350–360 g/mol) with <2 ppm error .

Advanced: How do substituents on the triazine core influence antimicrobial activity?

Answer:
The 4-fluorophenyl group enhances lipophilicity (logP ~2.5), improving membrane penetration, while the benzofuran moiety contributes to π-stacking with microbial enzymes.

  • Experimental design : Compare MIC values against S. aureus and E. coli for derivatives with varying substituents (e.g., 4-methoxyphenyl vs. 4-fluorophenyl).
  • Data conflict : Substituting fluorine with chlorine may increase potency but reduce solubility, requiring balance in SAR studies .

Basic: How should stability studies be designed for this compound under varying pH conditions?

Answer:

Prepare buffered solutions (pH 1–13) and incubate at 25°C/40°C.

Monitor degradation via HPLC (C18 column, acetonitrile/water 70:30) at 254 nm.

Key finding : Triazine derivatives are stable at pH 4–8 but hydrolyze rapidly under strongly acidic/basic conditions (t½ <24 h at pH 1 or 13) .

Advanced: What computational strategies predict binding interactions with trypanosomal targets?

Answer:

Perform molecular docking (AutoDock Vina) using T. brucei dihydrofolate reductase (PDB: 5E5G) as a target.

Validate with MD simulations (GROMACS) to assess binding stability (RMSD <2 Å over 50 ns).

Insight : The 4-fluorophenyl group forms hydrophobic interactions with Val20 and Phe34, while the triazine core hydrogen-bonds with Asp117 .

Basic: How to address discrepancies in bioactivity data across research groups?

Answer:

Standardize assay protocols (e.g., fixed inoculum size, incubation time).

Control for solvent effects (DMSO ≤1% v/v).

Case study : Variations in anti-trypanosomal IC50 values (0.5–5 µM) may stem from differences in parasite strains or ATP levels in assay media .

Advanced: What environmental degradation pathways are relevant for this compound?

Answer:

Photolysis : Use a xenon arc lamp (simulated sunlight) to identify photoproducts (e.g., dehalogenation or triazine ring cleavage).

Soil metabolism : Aerobic incubation with loamy soil (20°C, 60% WHC) detects metabolites like FDAT (6-[(1R)-1-fluoroethyl]-1,3,5-triazine-2,4-diamine) via LC-QTOF-MS .

Basic: What safety protocols are critical during handling?

Answer:

  • Storage : Inert atmosphere (N2), desiccated at –20°C to prevent hydrolysis.
  • PPE : Nitrile gloves, lab coat, and fume hood use (PEL <0.1 mg/m³).
  • Spill response : Neutralize with activated carbon and dispose as hazardous waste (EPA Class D) .

Advanced: How to optimize pharmacokinetic properties for in vivo studies?

Answer:

Solubility : Use PEG-400/water (40:60) for IP administration (target dose 10 mg/kg).

Metabolic stability : Incubate with liver microsomes (human/rat) to identify CYP450-mediated oxidation sites (e.g., benzofuran methyl group).

Half-life extension : Introduce deuterium at metabolically labile positions (e.g., C-2 of benzofuran) .

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
6-(1-benzofuran-2-yl)-N-(4-fluorophenyl)-1,3,5-triazine-2,4-diamine
Reactant of Route 2
Reactant of Route 2
6-(1-benzofuran-2-yl)-N-(4-fluorophenyl)-1,3,5-triazine-2,4-diamine

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